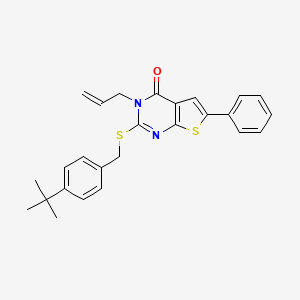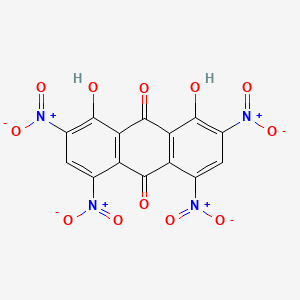
N-Acetyl-5-(9H-purin-6-ylthio)norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is a synthetic compound that features a purine base attached to a norvaline amino acid via a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-(9H-purin-6-ylthio)norvaline typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. The reaction is carried out in an aqueous medium in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions must be carefully controlled to preserve the ester grouping, often requiring the use of triethylamine in precise amounts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5-(9H-purin-6-ylthio)norvaline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the thioether linkage.
Substitution: The acetyl group or the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine base or the acetyl group .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-(9H-purin-6-ylthio)norvaline has several scientific research applications:
Chemistry: It is used as a model compound to study thioether linkages and their reactivity.
Biology: The compound can be used to investigate the role of purine derivatives in biological systems.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-(9H-purin-6-ylthio)norvaline involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether linkage may also play a role in modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(9H-purin-6-ylthio)pentanoyl)phenylalanine: Similar structure with a phenylalanine residue instead of norvaline.
N-(5-(9H-purin-6-ylthio)pentanoyl)alanine: Contains an alanine residue.
N-(5-(9H-purin-6-ylthio)pentanoyl)valine: Features a valine residue.
Uniqueness
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is unique due to its specific combination of a purine base, a thioether linkage, and a norvaline residue. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
20977-22-4 |
|---|---|
Molekularformel |
C12H15N5O3S |
Molekulargewicht |
309.35 g/mol |
IUPAC-Name |
2-acetamido-5-(7H-purin-6-ylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C12H15N5O3S/c1-7(18)17-8(12(19)20)3-2-4-21-11-9-10(14-5-13-9)15-6-16-11/h5-6,8H,2-4H2,1H3,(H,17,18)(H,19,20)(H,13,14,15,16) |
InChI-Schlüssel |
LYCDMFSYQJBFFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCSC1=NC=NC2=C1NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)

